molecular formula C36H38F3N3O3 B2388353 BACE-2 Inhibitor

BACE-2 Inhibitor

Cat. No.: B2388353
M. Wt: 617.7 g/mol
InChI Key: KQGVKXJLEHXBDS-CBHGIOBQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BACE2-IN-1: is a highly selective inhibitor of β-secretase 2 (BACE2). Its chemical structure is characterized by exceptional specificity, and it exhibits a Ki value of 1.6 nM Type 2 Diabetes research.

Scientific Research Applications

BACE2-IN-1 finds applications across several scientific domains:

    Chemistry: Investigating enzyme inhibition mechanisms.

    Biology: Studying BACE2’s role in cellular processes.

    Medicine: Exploring its potential therapeutic effects.

    Industry: Although not yet industrialized, BACE2-IN-1 could impact drug development.

Mechanism of Action

BACE-2 inhibitors prevent the production of synaptotoxic amyloid-β (Aβ) peptides . They are responsible for the proteolytic processing of the amyloid precursor protein (APP), leading to the generation and extracellular release of beta-cleaved soluble APP . This is a critical step in the etiology of Alzheimer’s disease and Down syndrome .

Future Directions

Despite setbacks in clinical trials with BACE inhibitors, some researchers believe that these inhibitors are worth another look and that they could provide a simpler and cheaper alternative to long-term immunotherapy . It is suggested that future clinical trials aimed at prevention of Aβ build-up in the brain should aim for a moderate CNS exposure of BACE inhibitors to avoid side effects on synaptic function .

Preparation Methods

Industrial Production Methods: As of now, there is no established industrial-scale production method for BACE2-IN-1. Researchers primarily obtain it through laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions: BACE2-IN-1 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. specific examples remain undisclosed.

Common Reagents and Conditions: While precise reagents and conditions are not documented, researchers typically employ standard organic chemistry techniques. These may include oxidants, reducing agents, and catalysts.

Major Products: The major products formed during BACE2-IN-1 reactions remain unreported. Further research is needed to elucidate these details.

Comparison with Similar Compounds

While BACE2-IN-1 stands out for its selectivity, other BACE inhibitors exist. Notable compounds include BACE1 inhibitors, which differ significantly in their binding profiles and biological effects.

Properties

IUPAC Name

1-N-[(2S,3R)-3-hydroxy-1-phenyl-4-[[3-(trifluoromethyl)phenyl]methylamino]butan-2-yl]-3-N,5-dimethyl-3-N-[(1R)-1-phenylethyl]benzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38F3N3O3/c1-24-17-29(21-30(18-24)35(45)42(3)25(2)28-14-8-5-9-15-28)34(44)41-32(20-26-11-6-4-7-12-26)33(43)23-40-22-27-13-10-16-31(19-27)36(37,38)39/h4-19,21,25,32-33,40,43H,20,22-23H2,1-3H3,(H,41,44)/t25-,32+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGVKXJLEHXBDS-CBHGIOBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(C)C(C)C2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(CNCC4=CC(=CC=C4)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)C(=O)N(C)[C@H](C)C2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)[C@@H](CNCC4=CC(=CC=C4)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.